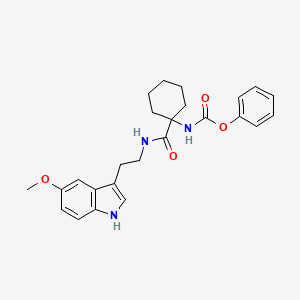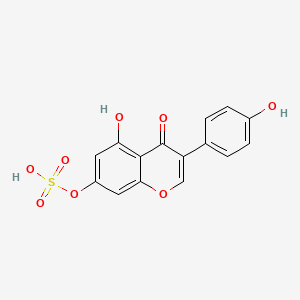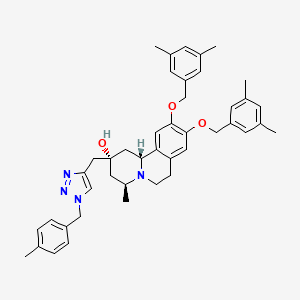
Brd4-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brd4-IN-7 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), which is part of the Bromodomain and Extra-Terminal (BET) family. BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene transcription. This compound has garnered significant attention due to its potential therapeutic applications in cancer and cardiovascular diseases .
Métodos De Preparación
The synthesis of Brd4-IN-7 involves several steps. One method includes the preparation of a benzo[d]isoxazol scaffold, which is a common structure in BRD4 inhibitors . The synthetic route typically involves:
Formation of the benzo[d]isoxazol scaffold: This can be achieved through a cyclization reaction involving appropriate starting materials.
Functionalization: Introduction of various substituents to enhance the inhibitory activity and selectivity towards BRD4.
Purification: The final compound is purified using techniques such as column chromatography.
For industrial production, the process may be scaled up with optimizations to improve yield and reduce costs. This often involves using more efficient catalysts and solvents, as well as optimizing reaction conditions .
Análisis De Reacciones Químicas
Brd4-IN-7 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of this compound, while substitution could introduce new functional groups .
Aplicaciones Científicas De Investigación
Brd4-IN-7 has a wide range of scientific research applications:
Cancer Research: It has shown potential in inhibiting the proliferation of various cancer cells, including prostate and breast cancer cells.
Cardiovascular Diseases: BRD4 inhibitors like this compound are being explored for their potential to treat cardiovascular diseases by regulating gene expression involved in heart function.
Epigenetics: As an epigenetic regulator, this compound is used to study the role of BRD4 in gene transcription and chromatin remodeling.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRD4.
Mecanismo De Acción
Brd4-IN-7 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression. The primary molecular targets include the bromodomains BD1 and BD2 of BRD4, which are crucial for its role in transcriptional regulation .
Comparación Con Compuestos Similares
Brd4-IN-7 is compared with other BRD4 inhibitors such as:
JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.
OTX015: Another BRD4 inhibitor that has shown promise in clinical trials for cancer treatment.
I-BET762: Known for its potent inhibitory activity against BRD4 and other BET family members.
The uniqueness of this compound lies in its specific binding affinity and selectivity for BRD4, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H24F2N4O3 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenoxy)-N-[4-(dimethylamino)phenyl]-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C29H24F2N4O3/c1-34(2)20-8-6-19(7-9-20)33-28(36)17-4-10-25(38-26-11-5-18(30)15-24(26)31)22(14-17)23-16-35(3)29(37)27-21(23)12-13-32-27/h4-16,32H,1-3H3,(H,33,36) |
Clave InChI |
CDWCCBQFAZVRIT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)N(C)C)OC5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)

![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)



![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)


![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
